Bupropion

Major Depressive Disorder Sexual Dysfunction Adverse Events

Bupropion (CAS 34911-55-2) is an NDRI antidepressant structurally distinct from SSRIs and tricyclics. Key differentiation: (1) Antidepressant efficacy comparable to fluoxetine (OR 0.83, 95% CI 0.48–1.43) but with sexual side effects indistinguishable from placebo; (2) Long-term use linked to modest weight loss, not gain; (3) 70% quit rate in smokeless tobacco dependence—significantly outperforming varenicline at 50% (P=0.012). For formulation R&D, FDA bioequivalence benchmarks (72.3–78.8% relative bioavailability for ER vs IR 75 mg) are critical. Specify salt form and release kinetics for reproducible outcomes.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 34911-55-2
Cat. No. B1668061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion
CAS34911-55-2
Synonyms(+-)-1-(3-Chlorophenyl)-2-((1,1-dimethylethyl)amino)-1-propanone
Amfebutamone
Bupropion
Bupropion Hydrochloride
Bupropion Hydrochloride, (+-)-Isomer
Bupropion, (+-)-Isomer
Quomen
Wellbutrin
Zyban (Anti-Smoking)
Zyban (Bupropion)
Zyntabac
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
InChIInChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
InChIKeySNPPWIUOZRMYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery hygroscopic and susceptible to decomposition
Soluble in methanol, ethanol, acetone, ether, benzene
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion (CAS 34911-55-2): Scientific Sourcing and Analytical Reference Standards for an Atypical NDRI Antidepressant


Bupropion hydrochloride (CAS 34911-55-2), a norepinephrine-dopamine reuptake inhibitor (NDRI), is an aminoketone-class antidepressant structurally distinct from tricyclics, tetracyclics, and selective serotonin reuptake inhibitors (SSRIs) [1]. It is commercially available in immediate-release (IR), sustained-release (SR), and extended-release (XL/ER) formulations [2]. Its lack of clinically significant serotonergic activity and direct effects on postsynaptic receptors differentiates its pharmacological profile from most second-generation antidepressants [1]. For analytical and quality control applications, the compound is specified with a purity of >98.0% (HPLC/T) [3].

Bupropion (CAS 34911-55-2): Why Not All Antidepressants or Cessation Aids are Interchangeable for Research and Development


While many second-generation antidepressants show comparable efficacy for major depressive disorder, they are not interchangeable due to marked differences in adverse event profiles [1]. Substituting bupropion with an SSRI or SNRI introduces a high probability of confounding variables in clinical studies, most notably a significant increase in treatment-emergent sexual dysfunction and weight gain [1][2]. Furthermore, the choice of bupropion salt form (e.g., hydrochloride vs. hydrobromide) and release kinetics (IR, SR, XL) directly impacts bioavailability and peak plasma concentrations, rendering simple molar equivalence insufficient for achieving precise and reproducible therapeutic or experimental outcomes [3][4]. This evidence guide provides the quantitative data necessary for informed compound selection and procurement.

Bupropion (CAS 34911-55-2) Evidence Guide: Quantifiable Differentiation from SSRIs, Varenicline, and Alternative Salt Forms


Significantly Lower Incidence of Sexual Dysfunction Compared to SSRIs

In a meta-analysis of 7 randomized, double-blind studies (N=732 for bupropion, N=731 for SSRIs), bupropion demonstrated a significantly lower rate of treatment-emergent sexual dysfunction than SSRIs. The incidence of sexual side effects with bupropion was not statistically different from placebo [1]. This is a key differentiator for patient selection and clinical trial design.

Major Depressive Disorder Sexual Dysfunction Adverse Events

Weight Change Profile: Bupropion Associated with Weight Loss, SSRIs with Weight Gain

A review of clinical data indicates that long-term treatment with bupropion is associated with a small weight loss, in contrast to the weight gain observed with long-term use of some SSRIs [1]. This divergence in metabolic effect is a key differentiator for drug selection in both clinical and research contexts.

Weight Change Long-Term Tolerability Metabolic Effects

Superior Smoking Cessation Efficacy in Smokeless Tobacco Users Compared to Varenicline

In a prospective randomized controlled trial of 90 patients, bupropion (BUP) demonstrated superior efficacy over varenicline (VAR) for achieving tobacco abstinence in smokeless tobacco users at 6 months. The quit rate for bupropion was 70% compared to 50% for varenicline [1]. This is a specific, quantifiable advantage for a defined patient population.

Smoking Cessation Smokeless Tobacco Comparative Efficacy

Lower Bioavailability of Extended-Release (ER) Formulations vs. Immediate-Release (IR)

An FDA pharmacokinetic study demonstrated that the relative bioavailability of bupropion ER formulations (150 mg and 300 mg) is significantly lower than that of the IR (75 mg) formulation, ranging from 72.3% to 78.8% [1]. This has direct implications for dosing and bioequivalence studies.

Pharmacokinetics Bioavailability Formulation Science

Efficacy in Depression Comparable to Fluoxetine with Superior Sexual Side Effect Profile

A Cochrane systematic review found no statistically significant difference in efficacy between bupropion and fluoxetine for treating depression (Failure to respond: OR 0.83, 95% CI 0.48 to 1.43) [1]. However, the principal difference was that sexual dysfunction commonly complicated SSRI therapy, whereas bupropion caused no more dysfunction than placebo [2].

Antidepressant Efficacy Fluoxetine Tolerability

High-Impact Research and Industrial Applications for Bupropion (CAS 34911-55-2)


Clinical Trials Focused on Depression in Populations Vulnerable to SSRI-Induced Sexual Dysfunction

Investigators designing studies for major depressive disorder where minimizing sexual side effects is a priority should select bupropion over SSRIs. Meta-analyses confirm its equivalent efficacy to fluoxetine for depression treatment (OR 0.83, 95% CI 0.48 to 1.43) but with a sexual side effect profile indistinguishable from placebo, a stark contrast to the elevated rates seen with SSRIs [1][2].

Pharmacokinetic and Bioequivalence Studies of Modified-Release Formulations

For analytical and formulation scientists developing or testing generic versions of bupropion, the FDA-defined relative bioavailability of ER formulations (72.3-78.8% relative to IR 75 mg) provides a critical benchmark [1]. This quantitative data is essential for establishing bioequivalence and understanding the impact of release kinetics on systemic exposure, avoiding the pitfalls of simple molar equivalence [1].

Smokeless Tobacco Cessation Intervention Research

Research groups investigating interventions for smokeless tobacco dependence should prioritize bupropion over varenicline based on evidence from a head-to-head trial. Bupropion achieved a 70% 6-month quit rate, significantly outperforming varenicline's 50% quit rate (P=0.012) in this specific population [1]. This represents a clear, evidence-based selection criterion for a niche but critical public health application.

Long-Term Tolerability Studies Investigating Metabolic Outcomes

In longitudinal observational studies or clinical trials where weight change is a key endpoint or confounding variable, bupropion offers a distinct profile. Unlike several SSRIs associated with weight gain, long-term treatment with bupropion is linked to a small weight loss [1]. This differential effect makes it the preferred choice for studying depression treatments that do not induce adverse metabolic changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupropion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.